N-(4-methylphenyl)-3-nitropyridin-4-amine

Description

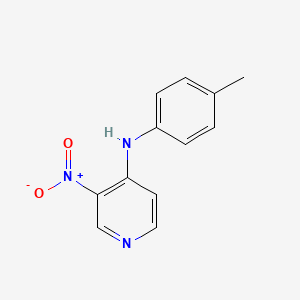

Chemical Name: N-(4-Methylphenyl)-3-nitropyridin-4-amine CAS No.: 54696-69-4 Molecular Formula: C₁₂H₁₁N₃O₂ Molecular Weight: 229.23 g/mol Structure: A pyridine ring substituted with a nitro group at position 3 and a 4-methylphenylamine group at position 2. Key Features: The nitro group confers electron-withdrawing properties, while the 4-methylphenyl moiety enhances lipophilicity. Limited data on biological activity or synthesis are available for this compound .

Properties

IUPAC Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHDKEJEGMXGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine typically involves the nitration of 4-aminopyridine followed by a coupling reaction with 4-methylaniline. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. The subsequent coupling reaction can be carried out using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of microreactor systems can optimize reaction kinetics and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 3-amino-N-(4-methylphenyl)pyridin-4-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-(3-nitropyridin-4-yl)benzoic acid.

Scientific Research Applications

N-(4-methylphenyl)-3-nitropyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the aniline moiety can form hydrogen bonds or π-π interactions with target molecules. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

N-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6)

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Key Differences : Lacks the 4-methylphenyl group, resulting in reduced steric bulk and lower LogP (~1.5 estimated).

- Applications : Often used as an intermediate in pharmaceutical synthesis. Structural similarity (0.98) suggests comparable reactivity at the nitro and amine sites .

4-(4-Methoxyphenyl)-3-nitropyridin-2-amine (CAS 934018-34-5)

- Molecular Formula : C₁₂H₁₁N₃O₃

- Molecular Weight : 245.24 g/mol

- Key Differences : Methoxy substituent at the para position of the phenyl ring increases polarity (PSA = 97.7 Ų) compared to the methyl group in the target compound.

- Synthesis : High-yield routes (84–89%) via nucleophilic aromatic substitution .

N-(4-Ethylphenyl)-3-nitropyridin-2-amine (CAS 61963-79-9)

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 243.26 g/mol

- Key Differences: Ethyl group instead of methyl on the phenyl ring increases LogP (3.89 vs. ~3.0 for methyl) and molecular weight. No reported biological data .

Positional Isomers and Core Modifications

4-Methyl-N-(3-methylphenyl)pyridin-2-amine

- Molecular Formula : C₁₃H₁₄N₂

- Molecular Weight : 198.27 g/mol

- Key Differences: Lacks the nitro group, making it less electron-deficient. Dihedral angles between aromatic planes are ~12°, suggesting planar packing .

4-Methyl-3-nitropyridin-2-amine

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Key Differences : Absence of the 4-methylphenyl group reduces steric hindrance. The nitro group at position 3 enhances electrophilicity for further functionalization .

N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide

- Structure : Thiazolidin-4-one core with a 4-methylphenyl group.

- Biological Activity: Displays antiproliferative effects against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction. The 4-methylphenyl group is critical for activity .

Pyrimidine Derivatives (e.g., N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine)

Physicochemical and Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Notable Properties |

|---|---|---|---|---|---|---|

| N-(4-Methylphenyl)-3-nitropyridin-4-amine | 54696-69-4 | C₁₂H₁₁N₃O₂ | 229.23 | ~3.0 | 3-NO₂, 4-(4-MePh)NH | High lipophilicity; electron-deficient pyridine core |

| N-Methyl-3-nitropyridin-4-amine | 1633-41-6 | C₆H₇N₃O₂ | 153.14 | ~1.5 | 3-NO₂, 4-NHMe | Compact structure; high reactivity |

| 4-(4-Methoxyphenyl)-3-nitropyridin-2-amine | 934018-34-5 | C₁₂H₁₁N₃O₃ | 245.24 | ~2.8 | 3-NO₂, 2-NH(4-MeOPh) | Polar due to methoxy; high synthesis yield (84–89%) |

| N-(4-Ethylphenyl)-3-nitropyridin-2-amine | 61963-79-9 | C₁₃H₁₃N₃O₂ | 243.26 | 3.89 | 3-NO₂, 2-NH(4-EtPh) | Increased LogP vs. methyl analogue |

| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine | - | C₁₃H₁₄N₂ | 198.27 | ~2.5 | 2-NH(3-MePh), 4-Me | Planar packing (dihedral ~12°); no nitro group |

Biological Activity

N-(4-methylphenyl)-3-nitropyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 243.27 g/mol

- Functional Groups : Nitro group (-NO), amine group (-NH), and a pyridine ring.

The presence of the nitro group contributes to its chemical reactivity, while the aniline moiety allows for various interactions with biological macromolecules through hydrogen bonding and π-π interactions.

The mechanism of action for this compound involves several pathways:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors, modulating their activity.

- Binding Interactions : The compound can form hydrogen bonds with target proteins, influencing their function and biological activity.

- Covalent Bond Formation : The ability to undergo nucleophilic substitution allows it to form covalent bonds with specific biological targets, which can affect their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further investigation is needed to elucidate its mechanisms in cancer therapy.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential. Further studies are warranted to explore its mechanism of action against these pathogens.

Case Study: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC value of 30 µM. This suggests that the compound may interfere with cell cycle progression or induce apoptosis, although the exact pathways remain to be clarified.

Q & A

Q. Advanced

- X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths/angles (mean σ(C–C) = 0.004 Å) .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement . For nitro-pyridine derivatives, these tools confirmed planar nitro groups and π-stacking interactions .

How should researchers address discrepancies between NMR and crystallographic data?

Q. Advanced

- Re-examine purity : Impurities (e.g., residual solvents) distort NMR signals.

- Dynamic effects : Conformational flexibility in solution (NMR) vs. solid state (X-ray) may explain differences.

- Complementary techniques : Use IR spectroscopy to confirm functional groups or computational modeling (DFT) to predict solution-state behavior .

What strategies validate the electronic effects of the nitro group in this compound?

Q. Advanced

- Cyclic voltammetry : Measure reduction potentials to assess nitro’s electron-withdrawing strength.

- DFT calculations : Compare HOMO/LUMO energies with experimental UV-Vis spectra. For example, nitro groups in pyridines lower LUMO energies by ~1.5 eV, enhancing reactivity .

How can researchers design derivatives of this compound for structure-activity studies?

Q. Advanced

- Bioisosteric replacement : Substitute nitro with cyano or sulfonamide groups to modulate solubility.

- Positional isomerism : Synthesize 2-nitro or 5-nitro analogs to probe electronic effects.

Studies on chloroquinoline derivatives demonstrated that substituent position impacts antimalarial activity by 10-fold .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- Matrix interference : Use LC-MS/MS with deuterated internal standards for specificity.

- Degradation : Nitroamines are prone to photodegradation; store samples in amber vials at –80°C.

Method validation for similar compounds achieved LOQs of 0.1 ng/mL with <15% RSD .

How do steric and electronic factors influence the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.